2-(Azetidin-3-yloxy)quinoline 2-(Azetidin-3-yloxy)quinoline
Brand Name: Vulcanchem
CAS No.: 1340435-27-9
VCID: VC3078533
InChI: InChI=1S/C12H12N2O/c1-2-4-11-9(3-1)5-6-12(14-11)15-10-7-13-8-10/h1-6,10,13H,7-8H2
SMILES: C1C(CN1)OC2=NC3=CC=CC=C3C=C2
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

2-(Azetidin-3-yloxy)quinoline

CAS No.: 1340435-27-9

Cat. No.: VC3078533

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yloxy)quinoline - 1340435-27-9

Specification

CAS No. 1340435-27-9
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 2-(azetidin-3-yloxy)quinoline
Standard InChI InChI=1S/C12H12N2O/c1-2-4-11-9(3-1)5-6-12(14-11)15-10-7-13-8-10/h1-6,10,13H,7-8H2
Standard InChI Key HBHSHCHBZSYHEB-UHFFFAOYSA-N
SMILES C1C(CN1)OC2=NC3=CC=CC=C3C=C2
Canonical SMILES C1C(CN1)OC2=NC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

2-(Azetidin-3-yloxy)quinoline belongs to the class of quinoline derivatives, which are heterocyclic aromatic compounds with significant pharmacological importance. The basic structure consists of a quinoline core (C₉H₇N) with an azetidin-3-yloxy substituent at the 2-position. This positioning is significant as it potentially affects the compound's biological activity differently than other positional isomers, such as 6-(Azetidin-3-yloxy)quinoline.

Structural Characteristics

The compound features two key structural elements: the quinoline nucleus and the azetidinyl ring connected via an oxygen bridge. The quinoline structure consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system with nitrogen at position 1. The azetidinyl group, a four-membered nitrogen-containing ring, is attached to the quinoline core via an oxygen atom at the 2-position. This structural arrangement likely influences the compound's physicochemical properties and biological activities in ways distinct from other quinoline derivatives.

Predicted Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be reasonably predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₂H₁₂N₂OStructural analysis
Molecular WeightApproximately 200 g/molCalculated from molecular formula
SolubilityLikely soluble in organic solvents; limited water solubilityBased on similar quinoline derivatives
LipophilicityModerateDue to aromatic rings balanced by polar groups
Hydrogen Bond Donors1 (NH in azetidine ring)Structural analysis
Hydrogen Bond Acceptors3 (N in quinoline, N in azetidine, O)Structural analysis

Synthesis Approaches

Comparative Synthesis Methods

The synthesis of related quinoline-azetidinone derivatives provides insights into possible methods for 2-(Azetidin-3-yloxy)quinoline preparation. For example, the synthesis of 3-chloro-1-(8-hydroxyquinolin-5-yl)-4-substituted phenyl azetidin-2-one involves the treatment of precursor compounds with chloroacetyl chloride . Similarly, 2-(5-(3-chloro-2-oxo-4-p-tolylazetidin-1-yl)quinolin-8-yloxy)acetohydrazide compounds are synthesized through condensation reactions . These approaches could potentially be modified for the targeted synthesis of 2-(Azetidin-3-yloxy)quinoline.

Key Synthetic Challenges

The synthesis of 2-(Azetidin-3-yloxy)quinoline likely presents several challenges:

  • Regioselectivity: Ensuring the azetidinyloxy group attaches specifically at the 2-position of quinoline

  • Stability of the azetidine ring: The four-membered ring may be susceptible to ring-opening under certain conditions

  • Purification: Separating the desired product from potential isomers and by-products

Pharmacological Properties

Predicted Biological Activities

Based on the activities of structural analogues, 2-(Azetidin-3-yloxy)quinoline may exhibit several biological properties:

Biological ActivityProbabilityEvidence from Related Compounds
AntimicrobialHighQuinolines broadly demonstrate antimicrobial properties
Anti-inflammatoryModerateQuinoline-azetidinone derivatives show anti-inflammatory activity
AnalgesicModerateRelated compounds exhibit analgesic properties
AnticancerPossibleQuinoline derivatives demonstrate diverse anticancer activities
AntimalarialPossibleA common property of many quinoline compounds

Structure-Activity Relationships

The biological activity of 2-(Azetidin-3-yloxy)quinoline would likely be influenced by several structural elements:

  • The position of the azetidinyloxy substituent at C-2 of quinoline may confer different activity profiles compared to substitution at other positions. For instance, the literature indicates that 3-substitution on the aryl ring at the C4 position of pyrano[3,2-c]quinolone structures is significant for both TNF-α and IL-6 inhibition and anticancer activity .

  • The azetidine ring introduces a unique spatial arrangement and nitrogen-containing functionality that could be critical for receptor binding or enzyme interactions. In related compounds, the azetidine moiety contributes to specific pharmacological profiles.

  • The oxygen linker between the quinoline and azetidine moieties would affect the molecule's conformation and flexibility, potentially influencing its ability to interact with biological targets.

Comparative Analysis with Related Compounds

Comparison with 6-(Azetidin-3-yloxy)quinoline

The positional isomer 6-(Azetidin-3-yloxy)quinoline hydrochloride (CAS: 1864058-10-5) provides a useful point of comparison. This compound has the following properties:

Property6-(Azetidin-3-yloxy)quinoline HClPredicted Difference for 2-(Azetidin-3-yloxy)quinoline
Molecular FormulaC₁₂H₁₃ClN₂OC₁₂H₁₂N₂O (non-salt form)
Molecular Weight236.7 g/molApproximately 200 g/mol (non-salt form)
Biological ActivityAntimicrobial, antimalarial, anticancer potentialPotentially different spectrum of activity due to different substitution position
Chemical ReactivityAffected by HCl salt formationMay have different reactivity patterns in the free base form

The 2-position substitution in 2-(Azetidin-3-yloxy)quinoline would likely result in different electronic distribution and hydrogen bonding capabilities compared to the 6-position substitution, potentially affecting its biological activity profile.

Comparison with Other Quinoline-Azetidinone Derivatives

Several quinoline-azetidinone derivatives have been reported with significant biological activities. For example, 3-chloro-1-(4-methoxy-phenyl)-4-(tetrazolo[1,5-a]quinoline-4-yl)azetidin-2-one has demonstrated potent anti-inflammatory and analgesic activities . Similarly, compounds like 2-(5-(3-chloro-2-oxo-4-p-tolylazetidin-1-yl)quinolin-8-yloxy)acetohydrazide have been investigated for their antibacterial properties .

CompoundKey Structural FeatureReported Activity
3-chloro-1-(4-methoxy-phenyl)-4-(tetrazolo[1,5-a]quinoline-4-yl)azetidin-2-oneTetrazolo-quinoline with azetidin-2-oneAnti-inflammatory, Analgesic
2-(5-(3-chloro-2-oxo-4-p-tolylazetidin-1-yl)quinolin-8-yloxy)acetohydrazideQuinolin-8-yloxy with azetidin-2-oneAntibacterial
Pyrano[3,2-c]quinoline analoguesPyrano-quinoline coreTNF-α and IL-6 inhibition, Anticancer

Spectroscopic Characterization

Predicted Nuclear Magnetic Resonance (NMR) Profile

Based on the spectroscopic data of related compounds, the predicted ¹H NMR spectral features for 2-(Azetidin-3-yloxy)quinoline would include:

  • Signals for the quinoline aromatic protons in the range of δ 7.0-9.0 ppm

  • A multiplet for the CH proton at the 3-position of the azetidine ring around δ 4.5-5.0 ppm

  • Two sets of signals for the azetidine CH₂ groups, likely appearing as multiplets in the range of δ 3.5-4.2 ppm

  • A signal for the NH proton of the azetidine ring, potentially appearing as a broad singlet around δ 2.0-3.0 ppm

The ¹³C NMR spectrum would likely feature signals for the aromatic carbons of the quinoline ring in the range of δ 120-160 ppm, with the C-2 carbon bearing the azetidinyloxy group expected around δ 160-165 ppm. The azetidine carbons would likely appear at δ 40-70 ppm .

Infrared Spectroscopy Predictions

The IR spectrum would likely show characteristic bands including:

  • N-H stretching vibration around 3200-3400 cm⁻¹

  • C-H stretching vibrations for aromatic and aliphatic hydrogens around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively

  • C=N and C=C stretching vibrations around 1600-1650 cm⁻¹

  • C-O-C stretching vibration around 1200-1250 cm⁻¹

  • Characteristic quinoline ring vibrations in the fingerprint region

Research Applications and Future Directions

Structure Optimization Opportunities

Several modifications could potentially enhance the properties of 2-(Azetidin-3-yloxy)quinoline:

  • Introduction of various substituents on the quinoline ring to modulate activity and selectivity

  • Modification of the azetidine ring (e.g., addition of alkyl groups, incorporation of additional heteroatoms)

  • Exploration of alternative linkers between the quinoline and azetidine moieties

  • Development of prodrug forms to improve pharmacokinetic properties

Synthetic Methodology Development

The synthesis of 2-(Azetidin-3-yloxy)quinoline and its derivatives presents opportunities for methodology development in heterocyclic chemistry. Potential areas include:

  • Development of regioselective methods for quinoline functionalization

  • Exploration of green chemistry approaches using milder reagents and conditions

  • Investigation of catalytic methods for the formation of the quinoline-azetidine linkage

  • Design of convergent synthetic routes for diverse library generation

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